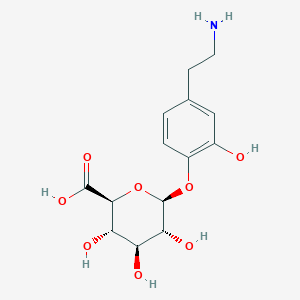

多巴胺葡萄糖醛酸苷

描述

Dopamine glucuronide is a conjugate formed from dopamine, a key neurotransmitter, through the process of glucuronidation. This process attaches glucuronic acid to dopamine, transforming it into a more water-soluble compound. This modification plays a role in the metabolism and excretion of dopamine.

Synthesis Analysis

Dopamine glucuronide synthesis involves enzyme-assisted processes. Studies like Uutela et al. (2009) used rat liver microsomes as biocatalysts for producing dopamine glucuronide for reference compounds. This approach is crucial for understanding the metabolic pathways of dopamine in organisms (Uutela et al., 2009).

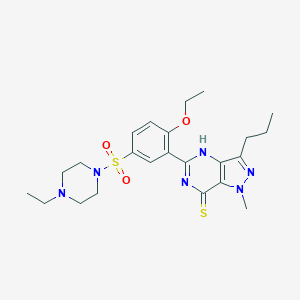

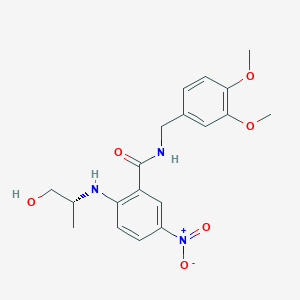

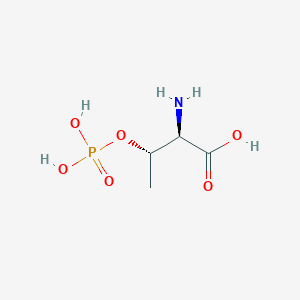

Molecular Structure Analysis

The molecular structure of dopamine glucuronide is characterized by the presence of a glucuronic acid moiety attached to dopamine. This attachment significantly alters the solubility and reactivity of dopamine, as seen in the research on its synthesis and characterization (Uutela et al., 2009).

Chemical Reactions and Properties

Dopamine glucuronide, being a more water-soluble form of dopamine, is involved in different chemical reactions compared to dopamine itself. Its formation affects dopamine's interaction with various biological systems, particularly in the brain and the liver, as studied by Wang et al. (1983), who found significant quantities of dopamine glucuronide in rat fluids (Wang et al., 1983).

Physical Properties Analysis

The physical properties of dopamine glucuronide, such as its solubility, are distinct from dopamine due to the presence of the glucuronic acid group. These properties are crucial in determining its role in biological systems and its excretion process.

Chemical Properties Analysis

Dopamine glucuronide's chemical properties, like reactivity and stability, are influenced by its structure. Its stability and solubility in aqueous solutions make it a significant form for the transport and excretion of dopamine in biological systems.

References

- (Uutela et al., 2009) - Analysis of intact glucuronides and sulfates of serotonin and dopamine.

- (Uutela et al., 2009) - Discovery of dopamine glucuronide in rat and mouse brain.

- (Wang et al., 1983) - Catecholamine Glucuronidation in Rats.

科学研究应用

神经保护

多巴胺葡萄糖醛酸苷与神经保护机制有关。研究表明,IMM-H004 等神经保护剂的葡萄糖醛酸苷代谢物在脑中表现出高分配,表明它们在保护神经元免受损伤方面具有潜力 .

认知功能

多巴胺代谢的改变,包括其葡萄糖醛酸苷结合物,与认知障碍有关。研究表明,多巴胺能信号传导的异常会导致糖尿病等疾病,进而可能影响认知功能 .

成瘾治疗

多巴胺在成瘾中的作用已得到充分证明,多巴胺葡萄糖醛酸苷可能在调节成瘾行为中发挥作用。了解其作用可能导致治疗物质使用障碍的新方法 .

胰岛素调节

多巴胺葡萄糖醛酸苷可能影响胰岛素调节。多巴胺及其代谢产物可以影响胰岛素信号传导和葡萄糖代谢,这对控制糖尿病和代谢性疾病至关重要 .

运动障碍

多巴胺及其代谢产物是运动调节的关键。多巴胺代谢的紊乱,包括多巴胺葡萄糖醛酸苷的形成,会导致帕金森病等运动障碍 .

药物代谢

多巴胺葡萄糖醛酸苷在药物代谢的背景下也具有相关性。葡萄糖醛酸化过程,即多巴胺被转化为更易溶于水的葡萄糖醛酸苷,对于从体内解毒和消除药物至关重要 .

作用机制

Biochemical Pathways

Dopamine can be synthesized by cells via three different pathways . The main pathway, carried out in neuronal cells in vivo, starts from the amino acid tyrosine . In the first step, L-3,4-dihydroxyphenylalanine (L-DOPA) is produced by hydroxylation of tyrosine at the ortho-position of the phenol ring . This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), which belongs to the family of biopterin-dependent aromatic amino acid hydroxylases . Dopamine degradation is performed by COMT, MAO, ADH, ALDH, and AR in variable order leading to DOPAC and HVA as the main end products .

Pharmacokinetics

It is known that glucuronidation almost exclusively inactivates and detoxifies molecules by increasing their water solubility, which promotes their removal from the body via the kidneys or gi tract .

Result of Action

Dopamine regulates several functions, such as voluntary movements, spatial memory, motivation, sleep, arousal, feeding, immune function, maternal behaviors, and lactation . Dopamine metabolism is strongly linked to oxidative stress as its degradation generates reactive oxygen species (ros) and dopamine oxidation can lead to endogenous neurotoxins .

Action Environment

The intestinal milieu is astonishingly complex and home to a constantly changing mixture of small and large molecules, along with an abundance of bacteria, viral particles, and eukaryotic cells . In the GI tract, the microbiota express β-glucuronidase enzymes that remove the glucuronic acid as a carbon source, effectively reversing the actions of mammalian inactivation . Thus, the environment plays a crucial role in the action of dopamine glucuronide.

生化分析

Biochemical Properties

Dopamine glucuronide interacts with various enzymes and proteins in its biochemical reactions. The primary enzyme involved in its formation is UDP glucuonyltransferase, which catalyzes the glucuronidation process . The nature of this interaction involves the transfer of glucuronic acid from the UDP-glucuronic acid to dopamine, forming dopamine glucuronide .

Cellular Effects

Dopamine glucuronide, as a metabolite of dopamine, may influence various cellular processes. Dopamine itself is linked to oxidative stress as its metabolism generates reactive oxygen species (ROS) and can lead to endogenous neurotoxins . Therefore, the metabolism of dopamine, including the formation of dopamine glucuronide, is of special importance for neuronal redox homeostasis and viability .

Molecular Mechanism

The formation of dopamine glucuronide involves the enzyme UDP glucuonyltransferase, which catalyzes the glucuronidation process . This process involves the transfer of glucuronic acid from UDP-glucuronic acid to dopamine, forming dopamine glucuronide . This reaction represents a key step in the metabolism and detoxification of dopamine.

Temporal Effects in Laboratory Settings

The metabolism of dopamine, including the formation of dopamine glucuronide, is known to be a dynamic process that can be influenced by various factors .

Dosage Effects in Animal Models

Dopamine and its metabolites have been studied extensively in animal models of neurological disorders .

Metabolic Pathways

Dopamine glucuronide is part of the dopamine metabolic pathway. Dopamine is metabolized by various enzymes, including COMT, MAO, ADH, ALDH, and AR, leading to various metabolites, including DOPAC, HVA, and dopamine glucuronide .

Transport and Distribution

Dopamine and its metabolites are known to be transported across cell membranes by various transporters .

Subcellular Localization

Dopamine and its metabolites, including dopamine glucuronide, are likely to be found in various subcellular compartments due to their roles in neurotransmission and metabolism .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQASRCDNLNMIJY-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959475 | |

| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

38632-24-5 | |

| Record name | Dopamine glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38632-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

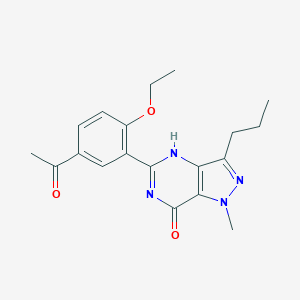

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

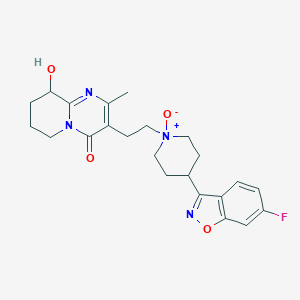

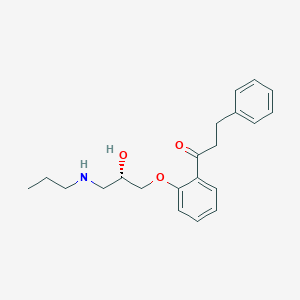

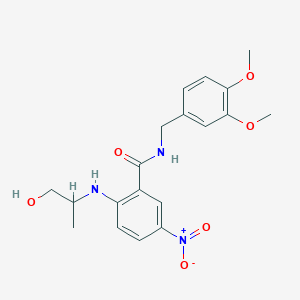

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)